REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O.[ClH:19]>>[NH2:12][C:7]1[C:8]([Cl:19])=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][CH2:4][C:3]1[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=1[F:1]
|
Name
|
|
Quantity
|
37.62 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CNC2=C(C=NC=C2)[N+](=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Stannous chloride dihydrate
|
Quantity
|
174.88 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the oil bath was removed until the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (350 mL)
|
Type
|
CUSTOM
|
Details
|
spin evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (600 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
concentrated ammonium hydroxide (250 mL) was added
|
Type
|
CUSTOM
|
Details
|
The solid were collected
|
Type
|
CUSTOM
|
Details
|
to air dry overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Each suspension was refluxed with the refluxing time
|
Type
|
WAIT
|
Details
|
varying from 3.5 hrs to 18 hrs
|
Type
|
FILTRATION
|
Details
|
The ethyl acetate was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1NCC1=C(C=CC=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.13 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |